Dihydrogen triphosphate

説明

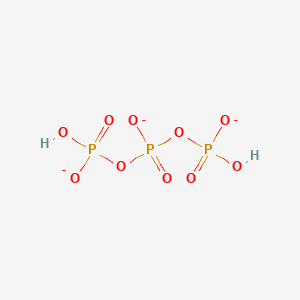

Triphosphate(3-) is a trivalent inorganic anion obtained by removal of three protons from triphosphoric acid. It is a conjugate base of a triphosphate(2-). It is a conjugate acid of a triphosphate(4-).

科学的研究の応用

Biochemical Applications

Energy Transfer and Storage

Dihydrogen triphosphate plays a crucial role in biological energy transfer. It is a component of adenosine triphosphate (ATP), which is essential for cellular metabolism. ATP serves as the primary energy currency of the cell, facilitating various biochemical reactions.

- ATP Structure : The structure of ATP includes one adenine base, one ribose sugar, and three phosphate groups (this compound). The high-energy bonds between these phosphate groups are critical for energy release during hydrolysis.

Gene Regulation

Recent studies have highlighted the role of this compound in gene regulation. For instance, choline dihydrogen phosphate has been shown to destabilize G-quadruplexes, structures that can inhibit gene expression.

- Case Study : In research involving MDA-MB-231 breast cancer cells, choline dihydrogen phosphate was found to enhance transcriptional activity by destabilizing G-quadruplex structures, suggesting potential applications in cancer therapy and gene regulation strategies .

Material Science Applications

Optical Materials

This compound derivatives are utilized in the development of advanced optical materials. Potassium dihydrogen phosphate (KDP) and its deuterated form (DKDP) are used in high-power laser systems due to their favorable optical properties.

- Properties :

- High Laser Damage Threshold : KDP crystals can withstand high-intensity laser beams.

- Nonlinear Optical Coefficients : They are effective for frequency conversion processes in laser applications.

| Property | KDP | DKDP |

|---|---|---|

| Laser Damage Threshold | High | Higher |

| Nonlinear Optical Coefficient | Moderate | High |

| Growth Size | Large | Larger |

Thermodynamic Studies

The thermodynamic properties of this compound have been extensively studied to understand its behavior in various solvents. Research has shown that the dimerization of dihydrogen phosphate ions can be influenced by solvent effects.

- Findings : Studies using isothermal titration calorimetry and NMR spectroscopy revealed that thiourea receptors exhibit higher binding affinities for dihydrogen phosphate compared to urea receptors, indicating potential applications in sensor technology .

Environmental Applications

Metal Ion Extraction

Research indicates that this compound can be utilized in environmental chemistry for the extraction of valuable or toxic metal ions from dilute solutions. By controlling molecular interactions through light manipulation, researchers aim to enhance the efficiency of metal ion extraction processes.

特性

IUPAC Name |

[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O10P3-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。